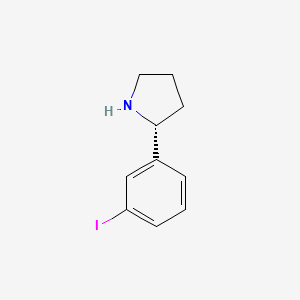
(R)-2-(3-Iodophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Iodophenyl)pyrrolidine is an organic compound with the molecular formula C10H12IN. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the molecule is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Iodophenyl)pyrrolidine typically involves the iodination of a phenylpyrrolidine precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-(3-Iodophenyl)pyrrolidine may involve more efficient and scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-Iodophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylpyrrolidine derivative.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products
The major products formed from these reactions include iodinated derivatives, deiodinated phenylpyrrolidine, and various substituted phenylpyrrolidine compounds.
Applications De Recherche Scientifique
®-2-(3-Iodophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(3-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The pyrrolidine ring can interact with hydrophobic pockets in biological macromolecules, enhancing its stability and activity. The overall effect is determined by the compound’s ability to modulate the activity of its molecular targets through these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3-Iodophenyl)pyrrolidine: The enantiomer of ®-2-(3-Iodophenyl)pyrrolidine with different stereochemistry.
2-(4-Iodophenyl)pyrrolidine: A structural isomer with the iodine atom at the para position.
2-(3-Bromophenyl)pyrrolidine: A halogenated analog with a bromine atom instead of iodine.
Uniqueness
®-2-(3-Iodophenyl)pyrrolidine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C10H12IN |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
(2R)-2-(3-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 |
Clé InChI |
GOTZSBYCEAUXCK-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC(=CC=C2)I |
SMILES canonique |
C1CC(NC1)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


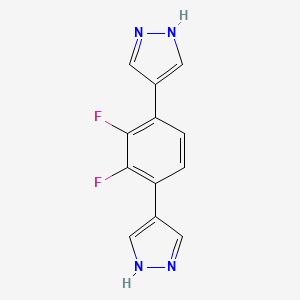

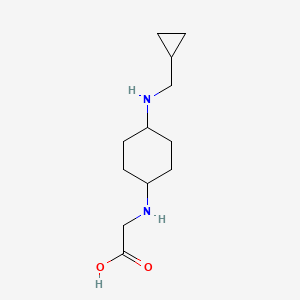
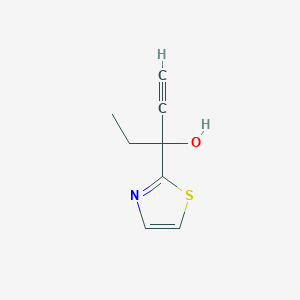
![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
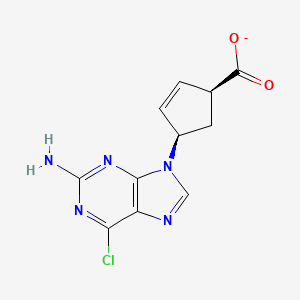
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
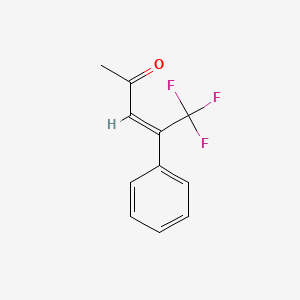
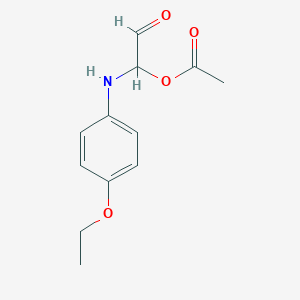
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
